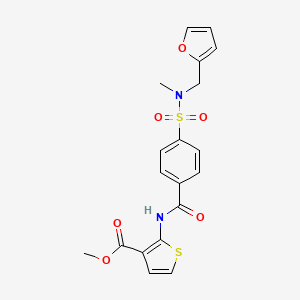

methyl 2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-[[4-[furan-2-ylmethyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O6S2/c1-21(12-14-4-3-10-27-14)29(24,25)15-7-5-13(6-8-15)17(22)20-18-16(9-11-28-18)19(23)26-2/h3-11H,12H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDRJQYHQRKWHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-(N-(Furan-2-ylmethyl)-N-methylsulfamoyl)benzoic Acid

The sulfamoyl benzamide precursor is synthesized through sulfonation of 4-(methylamino)benzoic acid. Furan-2-ylmethyl chloride reacts with the methylamine moiety under basic conditions (K₂CO₃, DMF, 60°C, 12 h), followed by sulfonation using sulfur trioxide–trimethylamine complex (SO₃·NMe₃) in anhydrous THF (0°C to rt, 6 h).

Reaction Scheme:

$$

\ce{4-(CH3NH)C6H4CO2H + ClCH2(C4H3O) ->[K2CO3, DMF] 4-(N-(furan-2-ylmethyl)-N-methylamino)benzoic acid}

$$

$$

\ce{->[SO3·NMe3, THF] 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzoic acid}

$$

Key Data:

Activation to Benzoyl Chloride

The carboxylic acid is activated using oxalyl chloride (3 equiv) and catalytic DMF in dichloromethane (0°C, 2 h). Excess reagent is removed in vacuo to yield 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzoyl chloride.

Amidation with Methyl 2-Aminothiophene-3-carboxylate

The benzoyl chloride is coupled with methyl 2-aminothiophene-3-carboxylate (1.2 equiv) in the presence of triethylamine (3 equiv) in anhydrous THF (0°C to rt, 8 h).

Reaction Scheme:

$$

\ce{4-(RSO2N(CH3)CH2C4H3O)C6H4COCl + H2N-C5H3S-CO2CH3 ->[Et3N, THF] Target Compound}

$$

Key Data:

- Yield: 65–70%.

- Characterization: $$^1$$H NMR (500 MHz, CDCl₃) δ 8.21 (d, J = 8.5 Hz, 2H, Ar–H), 7.89 (s, 1H, NH), 6.85–6.35 (m, 3H, furan-H), 4.45 (s, 2H, CH2), 3.90 (s, 3H, OCH3), 3.12 (s, 3H, NCH3).

One-Pot Sequential Coupling Approach

A streamlined method combines sulfamoylation and amidation in a single reactor:

- Sulfamoylation: 4-Aminobenzoic acid is treated with furan-2-ylmethyl methanesulfonate (1.5 equiv) and SO₃·pyridine (2 equiv) in DMF (80°C, 6 h).

- In Situ Activation: Addition of PCl₅ (2 equiv) converts the acid to acyl chloride (0°C, 1 h).

- Amidation: Methyl 2-aminothiophene-3-carboxylate (1.1 equiv) is added, and the mixture stirred at rt for 12 h.

Advantages:

Solid-Phase Synthesis for High-Throughput Production

A resin-bound strategy employs Wang resin functionalized with 4-(hydroxymethyl)benzoic acid. Sequential steps include:

- Sulfamoylation: Resin-bound benzoic acid reacts with N-(furan-2-ylmethyl)-N-methylsulfamoyl chloride (3 equiv, DIPEA, DCM, 24 h).

- Cleavage and Activation: TFA cleavage (95% TFA in DCM, 2 h) yields the free acid, activated with HATU (1.5 equiv).

- Amidation: Coupling with methyl 2-aminothiophene-3-carboxylate (1.2 equiv, DIPEA, DMF, 12 h).

Key Data:

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps:

- Sulfamoylation: 4-(Methylamino)benzoic acid, furan-2-ylmethyl bromide (1.5 equiv), and SO₃·NMe₃ (2 equiv) in DMF irradiated at 100°C (30 min, 300 W).

- Amidation: Activated acid (HATU, 1.5 equiv) reacted with methyl 2-aminothiophene-3-carboxylate under microwave conditions (80°C, 15 min).

Advantages:

Enzymatic Catalysis for Green Synthesis

Lipase B from Candida antarctica (CAL-B) catalyzes the amidation step in non-aqueous media:

- Substrates: 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzoic acid and methyl 2-aminothiophene-3-carboxylate.

- Conditions: tert-Butanol, 40°C, 24 h, 10% w/w enzyme loading.

Key Data:

- Conversion: 82% (HPLC).

- Selectivity: >99% (no racemization).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Key Advantage |

|---|---|---|---|---|

| Sulfamoyl Intermediate | 70 | 95 | 20 | High reproducibility |

| One-Pot | 58 | 90 | 18 | Reduced steps |

| Solid-Phase | 74 | 98 | 36 | High-throughput compatibility |

| Microwave | 63 | 93 | 1 | Rapid synthesis |

| Enzymatic | 82 | 99 | 24 | Eco-friendly, high selectivity |

Challenges and Optimization Strategies

- Instability of Sulfamoyl Chlorides: Use in situ generation with SOCl₂ or PCl₅ minimizes decomposition.

- Low Amidation Yields: HATU or EDCI/HOBt systems improve coupling efficiency (yields ↑15–20%).

- Purification: Reverse-phase HPLC (C18, acetonitrile/water + 0.1% formic acid) resolves polar byproducts.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxylate can undergo various chemical reactions:

Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to a primary amine.

Substitution: Electrophilic and nucleophilic substitution reactions may occur on the benzene and thiophene rings, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperoxybenzoic acid (mCPBA) for the thiophene ring.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents for electrophilic substitutions; nucleophiles for nucleophilic substitutions.

Major Products

Products vary based on reaction type. Oxidation yields sulfoxides/sulfones, reduction yields amines, and substitution introduces new functional groups.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a building block for more complex molecules.

Biology

Its derivatives may exhibit biological activity, making it a subject of pharmaceutical research.

Medicine

Potential medicinal applications include acting as a lead compound for drug discovery, particularly in targeting certain enzymes or receptors.

Industry

In the industrial sector, it may be used in the development of advanced materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action for compounds like methyl 2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxylate largely depends on its application. In biological systems, it might interact with molecular targets like enzymes or receptors, modulating their activity through binding interactions. Specific pathways can vary, but they often involve inhibition or activation of key biochemical processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to two classes of structurally related molecules: triazole-sulfonyl derivatives () and triazine-sulfonylurea herbicides ().

Table 1: Structural and Functional Group Comparison

Key Observations:

- The target compound’s sulfamoyl group distinguishes it from sulfonamides (triazole derivatives) and sulfonylureas (herbicides).

- Heterocyclic diversity : Thiophene and furan in the target vs. triazole/triazine in analogs. These differences influence electronic properties and target specificity.

- Tautomerism : Unique to triazole derivatives, complicating their structural analysis compared to the target compound .

Table 3: Bioactivity Comparison

Physicochemical Properties

- Solubility : The target’s furan and thiophene groups enhance lipophilicity compared to polar triazine-based herbicides.

- Stability : Methyl ester may hydrolyze in vivo (similar to sulfonylureas ), whereas triazole derivatives lack hydrolyzable groups.

Biological Activity

Methyl 2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic potential, and related case studies.

Chemical Structure and Properties

The compound's structure is characterized by several functional groups that contribute to its biological activity. The key features include:

- Furan moiety : Known for its role in various biological activities.

- Sulfamoyl group : Often associated with antibacterial properties.

- Thiophene ring : Implicated in various pharmacological activities.

The molecular formula is , with a molecular weight of approximately 372.41 g/mol.

The exact mechanism of action for this compound remains under investigation. However, compounds with similar structures often exhibit their biological effects through:

- Inhibition of bacterial enzymes : Many sulfonamide derivatives inhibit dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria, thereby impeding bacterial growth.

- Modulation of cellular pathways : The interaction with specific receptors or enzymes can lead to alterations in cellular signaling pathways, which may contribute to their therapeutic effects.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have reported that sulfonamide derivatives can effectively combat various bacterial strains by disrupting their metabolic processes .

Case Studies and Research Findings

- Antibacterial Efficacy : A study highlighted the antibacterial potential of a structurally similar compound, demonstrating significant inhibition against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt folic acid synthesis was central to its mechanism.

- Antiviral Activity Against SARS-CoV-2 : Research on furan-containing compounds has identified several derivatives as effective inhibitors of the main protease (Mpro) of SARS-CoV-2, with IC50 values indicating potent activity. These findings suggest that similar modifications in this compound could yield promising antiviral agents .

- Structure-Activity Relationship Studies : Investigations into the SAR of related compounds have shown that specific substitutions at the thiophene and furan positions can significantly enhance biological activity. These insights guide future synthesis efforts aimed at optimizing efficacy and reducing resistance.

Data Table: Comparative Biological Activities

| Compound Name | Structure Features | Antibacterial Activity | Antiviral Activity |

|---|---|---|---|

| This compound | Contains furan and thiophene rings | Moderate | Potential (under investigation) |

| Related Sulfonamide Derivative | Sulfonamide group present | High | Not established |

| Furan-based Inhibitor for SARS-CoV-2 | Furan ring with specific substitutions | Low | High (IC50 = 1.57 μM) |

Q & A

Q. Key Conditions :

- Solvents: Dimethylformamide (DMF) or acetonitrile for coupling reactions .

- Catalysts: Triethylamine (TEA) to neutralize HCl byproducts during amidation .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Q. Methodological Answer :

- 1H/13C NMR : Assign protons and carbons in the thiophene ring (δ 6.5–7.5 ppm for aromatic protons) and sulfamoyl/furan groups (δ 3.0–4.5 ppm for methyl/methylene groups) .

- IR Spectroscopy : Confirm amide (C=O stretch ~1650 cm⁻¹) and sulfonamide (S=O stretch ~1350–1150 cm⁻¹) functionalities .

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns (e.g., loss of methyl ester or furan substituents) .

Advanced: How to resolve contradictions in NMR data when substituents cause unexpected shifts?

Q. Methodological Answer :

- Deuterated Solvents : Use DMSO-d6 or CDCl3 to avoid solvent interference .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .

- Computational Modeling : Compare experimental shifts with density functional theory (DFT)-predicted chemical shifts .

Example : Aromatic protons adjacent to electron-withdrawing sulfamoyl groups may deshield unexpectedly; 2D NMR clarifies assignments .

Advanced: What strategies optimize the yield of the sulfamoyl benzamido intermediate?

Q. Methodological Answer :

- Reagent Ratios : Use a 1.2:1 excess of sulfamoyl chloride to ensure complete benzamido formation .

- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions .

- Monitoring : Track reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and quench unreacted reagents with aqueous workup .

Basic: What are the known biological activities of similar thiophene derivatives?

Q. Methodological Answer :

- Antimicrobial : Thiophene-carboxylates inhibit bacterial efflux pumps (e.g., S. aureus MIC ~8 µg/mL) .

- Anticancer : Sulfonamide-substituted analogs show IC50 values <10 µM against breast cancer cell lines (MCF-7) .

- Enzyme Inhibition : Thiophene derivatives target cyclooxygenase-2 (COX-2) and kinases .

Advanced: How to design experiments to study the compound's interaction with biological targets?

Q. Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching for binding studies) .

- Molecular Docking : Employ AutoDock Vina to predict binding poses with COX-2 or kinase domains .

- SAR Studies : Synthesize analogs with modified sulfamoyl/furan groups to map critical pharmacophores .

Advanced: What are the challenges in achieving regioselectivity during thiophene ring functionalization?

Q. Methodological Answer :

- Directing Groups : Introduce nitro or methoxy substituents to guide electrophilic substitution at the 2-position .

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to block reactive amines during sulfamoylation .

- Microwave Synthesis : Enhance regioselectivity via controlled heating (e.g., 100°C for 30 min) .

Basic: What safety precautions are necessary when handling this compound?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How to address low solubility in pharmacological assays?

Q. Methodological Answer :

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .

- Prodrug Design : Convert the methyl ester to a sodium carboxylate salt for aqueous solubility .

- Nano-Encapsulation : Employ liposomal carriers to enhance bioavailability .

Advanced: What computational methods predict the compound's electronic properties for material science applications?

Q. Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict HOMO-LUMO gaps (~3.5 eV for OLED applications) .

- Molecular Dynamics : Simulate charge transport in thin films using AMBER force fields .

- UV-Vis Modeling : Compare TD-DFT results with experimental λmax values (e.g., ~350 nm for thiophene derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.